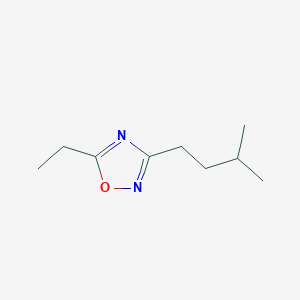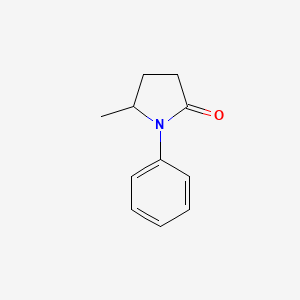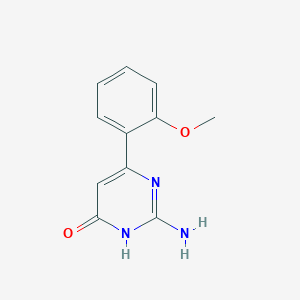![molecular formula C16H24N2O4S B11767228 Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11767228.png)
Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Amino-6-(1-éthoxy-2-méthyl-1-oxopropan-2-yl)-4,5,6,7-tétrahydrothieno[2,3-c]pyridine-3-carboxylate d'éthyle est un composé organique complexe appartenant à la classe des composés hétérocycliques. Ce composé se caractérise par son noyau thieno[2,3-c]pyridine unique, qui est un système cyclique fusionné contenant à la fois des atomes de soufre et d'azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-Amino-6-(1-éthoxy-2-méthyl-1-oxopropan-2-yl)-4,5,6,7-tétrahydrothieno[2,3-c]pyridine-3-carboxylate d'éthyle implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante commence par la préparation du noyau thieno[2,3-c]pyridine par une réaction de cyclisation. Ceci est suivi par l'introduction du groupe amino et du groupe éthoxy par des réactions de substitution nucléophile. L'étape finale implique une estérification pour introduire le groupe ester carboxylate.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer l'utilisation de réacteurs à grande échelle et de conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Des catalyseurs et des solvants sont souvent utilisés pour améliorer les vitesses de réaction et la sélectivité. Le processus peut également inclure des étapes de purification telles que la recristallisation ou la chromatographie pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Amino-6-(1-éthoxy-2-méthyl-1-oxopropan-2-yl)-4,5,6,7-tétrahydrothieno[2,3-c]pyridine-3-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro ou nitroso.
Réduction : Le groupe carbonyle dans l'ester peut être réduit pour former des alcools.
Substitution : Le groupe éthoxy peut être substitué par d'autres nucléophiles pour former différents dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques pour remplacer le groupe éthoxy.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe amino peut donner des dérivés nitro, tandis que la réduction du groupe ester peut produire des alcools.
Applications de la recherche scientifique
Le 2-Amino-6-(1-éthoxy-2-méthyl-1-oxopropan-2-yl)-4,5,6,7-tétrahydrothieno[2,3-c]pyridine-3-carboxylate d'éthyle a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : La structure unique du composé en fait un candidat potentiel pour l'étude des interactions enzymatiques et de la liaison aux protéines.
Médecine : Il peut avoir des applications thérapeutiques potentielles en raison de sa capacité à interagir avec des cibles biologiques.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du 2-Amino-6-(1-éthoxy-2-méthyl-1-oxopropan-2-yl)-4,5,6,7-tétrahydrothieno[2,3-c]pyridine-3-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe amino peut former des liaisons hydrogène avec des molécules biologiques, tandis que le groupe ester peut subir une hydrolyse pour libérer des métabolites actifs. Le noyau thieno[2,3-c]pyridine peut interagir avec des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques.
Applications De Recherche Scientifique
Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The thieno[2,3-c]pyridine core may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de thieno[2,3-c]pyridine : Ces composés partagent la même structure de base mais diffèrent par les groupes fonctionnels attachés.
Dérivés de pyridine : Composés avec un cycle pyridine mais sans le cycle thieno fusionné.
Dérivés de thiophène : Composés avec un cycle thiophène mais sans le cycle pyridine fusionné.
Unicité
Le 2-Amino-6-(1-éthoxy-2-méthyl-1-oxopropan-2-yl)-4,5,6,7-tétrahydrothieno[2,3-c]pyridine-3-carboxylate d'éthyle est unique en raison de sa combinaison spécifique de groupes fonctionnels et du noyau thieno[2,3-c]pyridine fusionné. Cette structure unique confère une réactivité chimique distincte et une activité biologique potentielle, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C16H24N2O4S |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H24N2O4S/c1-5-21-14(19)12-10-7-8-18(9-11(10)23-13(12)17)16(3,4)15(20)22-6-2/h5-9,17H2,1-4H3 |
Clé InChI |
UBTDYQWRUBESTK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)(C)C(=O)OCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11767184.png)
![Ethyl 2-(3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11767186.png)

![2-Propyl-1H-benzo[d]imidazol-1-ol](/img/structure/B11767202.png)





